Diclofenac methyl ester

Prodrug design Transdermal delivery Formulation science

Diclofenac methyl ester is the methyl ester prodrug of the NSAID diclofenac, officially designated as Aceclofenac EP Impurity B and Diclofenac Sodium Impurity I per European Pharmacopoeia monographs. Unlike parent diclofenac acid, this compound exhibits a dramatically higher logP of 4.525 and superior solubility in isopropyl myristate—critical for transdermal and lipid-based formulation research. Its hydrolytic stability in aqueous buffer (t₁/₂ >22 hr at pH 7.4) coupled with rapid plasma hydrolysis (t₁/₂ 1.12 hr) supports its use as a depot-forming prodrug. As a bona fide environmental transformation product with acute toxicity to Hyalella azteca (LC50 0.5 mg/L), it is essential as a discrete calibrant in environmental fate monitoring by GC-MS/LC-MS/MS. Substitution with generic diclofenac acid, sodium salt, or other NSAIDs introduces confounding solubility, stability, and toxicological variables that compromise method validation and regulatory submission. Procure EP-certified, fully characterized reference material for AMV, QC release testing, ANDA submissions, and environmental surveillance.

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2 g/mol
CAS No. 15307-78-5
Cat. No. B195523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac methyl ester
CAS15307-78-5
SynonymsDiclofenac Methyl Ester
Molecular FormulaC15H13Cl2NO2
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3
InChIKeyVETACGBDFVVKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Diclofenac Methyl Ester (CAS 15307-78-5): Prodrug Profile and Differentiated Procurement Considerations


Diclofenac methyl ester (CAS 15307-78-5) is the methyl ester prodrug derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac . As a hydrophobic prodrug, this compound is primarily distinguished by its enhanced solubility in lipophilic vehicles compared to the parent diclofenac acid, making it relevant for transdermal and lipid-based formulation research [1]. Structurally, it serves as the Aceclofenac EP Impurity B and Diclofenac Sodium Impurity I, positioning it as an essential reference standard in pharmaceutical quality control [2]. Unlike its widely used parent compound, diclofenac methyl ester exhibits distinct physicochemical properties and toxicological profiles that preclude simple substitution in either research or industrial applications .

Why Diclofenac Methyl Ester (CAS 15307-78-5) Cannot Be Substituted with Generic Diclofenac or Other NSAID Analogs


Substituting diclofenac methyl ester with generic diclofenac acid, diclofenac sodium, or other in-class NSAIDs introduces critical confounding variables across multiple experimental and industrial dimensions. Unlike the parent acid, the methyl ester prodrug exhibits a dramatically altered lipophilicity profile (calculated logP of 4.525) that dictates its partitioning behavior in formulation studies . Critically, this compound functions as a bona fide environmental transformation product generated in vivo by aquatic organisms, with toxicity metrics that diverge significantly from diclofenac itself . Additionally, the hydrolytic stability of the methyl ester in aqueous buffer systems (t₁/₂ > 22 hr at pH 7.4) differs markedly from that of alternative hydroxyethyl ester prodrugs, rendering direct substitution invalid in stability and drug delivery studies [1]. The evidence compiled in Section 3 establishes the quantifiable basis for why procurement must be compound-specific.

Quantitative Evidence Guide: Differentiated Performance of Diclofenac Methyl Ester (CAS 15307-78-5) vs. Comparator Compounds


Enhanced Lipophilic Solubility of Diclofenac Methyl Ester vs. Diclofenac Acid in Topical Formulation Vehicles

Diclofenac methyl ester exhibits superior solubility in the topical formulation vehicle isopropyl myristate compared to diclofenac acid . This enhanced lipophilic solubility is a direct consequence of methyl esterification of the carboxylic acid moiety, which reduces intermolecular hydrogen bonding and increases partitioning into non-polar media. The improved solubility profile makes the methyl ester a more suitable candidate for transdermal and lipid-based drug delivery systems where the parent acid is poorly soluble [1].

Prodrug design Transdermal delivery Formulation science

Comparative Acute Aquatic Cytotoxicity of Diclofenac Methyl Ester vs. Parent Diclofenac in Amphipod Models

Diclofenac methyl ester exhibits acute cytotoxicity in the freshwater amphipod Hyalella azteca with an LC50 of 0.5 mg/L . Critically, this methyl ester derivative is formed in vivo by the amphipod Gammarus pulex via enzymatic methylation of diclofenac, and the resulting transformation product demonstrates enhanced toxicity relative to the parent compound . This bioactivation pathway is catalyzed by an S-adenosylmethionine-dependent carboxylic acid methyltransferase present in aquatic invertebrates, representing a notable example of environmental metabolic activation [1].

Environmental toxicology Ecotoxicology Pharmaceutical fate

Hydrolytic Stability Profile of Diclofenac Methyl Ester in Aqueous Buffer and Plasma vs. Alternative Prodrug Esters

The hydrolytic degradation of diclofenac methyl ester in aqueous buffer solutions at pH 7.4 is slow, with a half-life (t₁/₂) greater than 22 hours [1]. In contrast, enzymatic hydrolysis in human plasma occurs rapidly, with t₁/₂ of 1.12 hours [1]. This stability differential is critical: the methyl ester remains intact in aqueous formulation media during storage and handling, yet undergoes rapid bioactivation upon exposure to plasma esterases in vivo. When compared to the hydroxyethyl ester prodrug of mefenamic acid, which exhibits a plasma t₁/₂ of 7.28 hours, the diclofenac methyl ester demonstrates significantly faster enzymatic cleavage, making it more suitable for applications requiring rapid onset of action [1].

Prodrug stability Enzymatic hydrolysis Drug delivery

Comparative Anti-Inflammatory and Analgesic Efficacy of Diclofenac Methyl Ester vs. Diclofenac Potassium in In Vivo Models

Among five synthesized diclofenac derivatives, diclofenac methyl ester exhibited the strongest analgesic and anti-inflammatory activity, with effects surpassing those of clinically used diclofenac potassium [1]. In animal models using xylene-induced ear edema, diclofenac methyl ester demonstrated significantly greater reduction in edema compared to standard diclofenac potassium formulations . This enhanced in vivo efficacy is attributed to the improved lipophilicity and membrane permeability conferred by methyl esterification, which facilitates more efficient drug absorption and tissue distribution [1].

Anti-inflammatory activity Analgesic efficacy NSAID pharmacology

Regulatory Identity: Diclofenac Methyl Ester as Aceclofenac EP Impurity B and Diclofenac Sodium Impurity I

Diclofenac methyl ester (CAS 15307-78-5) is officially designated as Aceclofenac EP Impurity B under European Pharmacopoeia (EP) standards and as Diclofenac Sodium Impurity I [1]. This regulatory classification mandates the use of highly characterized, authentic reference material of this specific compound for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [2]. Substitution with in-house synthesized material lacking full characterization data compliant with EP guidelines would be non-compliant with current Good Manufacturing Practice (cGMP) requirements for impurity testing .

Pharmaceutical analysis Regulatory compliance Impurity profiling

GC-MS Detection and Derivatization Utility of Diclofenac Methyl Ester in Bioanalytical and Environmental Matrices

Diclofenac methyl ester serves a dual analytical role: as both a derivatization product for GC analysis of diclofenac and as a target analyte in environmental monitoring. Sodium diclofenac can be quantitatively converted to diclofenac methyl ester via reaction with methyl iodide in acetone, enabling GC analysis with flame ionization detection on a 5% SE-30/Chrom W-HP column [1]. Additionally, a validated GC-MS screening procedure employing extractive methylation has been established for detecting NSAIDs and their metabolites in urine, with diclofenac methyl ester serving as a key derivative in systematic toxicological analysis [2]. In environmental analysis, isotope dilution GC-MS protocols utilizing methylation derivatization provide better separation efficiency and reduced matrix interference compared to HPLC-MS/MS for acidic pharmaceutical residues in water samples [3].

Analytical chemistry GC-MS Derivatization

Validated Application Scenarios for Diclofenac Methyl Ester (CAS 15307-78-5) Based on Quantified Evidence


Pharmaceutical Quality Control: Aceclofenac EP Impurity B Reference Standard for ANDA Method Validation

This compound is officially designated as Aceclofenac EP Impurity B and Diclofenac Sodium Impurity I under European Pharmacopoeia monographs [1]. Procure fully characterized reference material compliant with EP guidelines for analytical method development, method validation (AMV), and quality control (QC) release testing in support of Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical manufacturing [2]. Use of certified material is mandatory for regulatory submissions to EMA and FDA, and substitution with non-certified material would result in method validation failure and potential regulatory action.

Environmental Toxicology: Quantification of Diclofenac Transformation Products in Surface Waters and Effluents

This compound is an environmentally relevant transformation product formed via enzymatic methylation of diclofenac by aquatic invertebrates, exhibiting acute toxicity to Hyalella azteca with an LC50 of 0.5 mg/L . Procure as an authentic analytical standard for environmental monitoring studies employing GC-MS or LC-MS/MS detection. The compound's distinct toxicological profile (more toxic than parent diclofenac) necessitates its inclusion as a separate calibrant in environmental fate and risk assessment studies, as relying solely on parent diclofenac standards would underrepresent the actual toxicological burden in aquatic ecosystems .

Transdermal and Topical Formulation Development: Lipophilic Prodrug for Enhanced Vehicle Solubility

This compound demonstrates qualitatively superior solubility in isopropyl myristate compared to diclofenac acid, making it suitable for topical and transdermal drug delivery research . Its calculated logP of 4.525 and inability to permeate human epidermal membranes in vitro position it as a depot-forming prodrug rather than a transdermal permeant, informing formulation strategies for localized anti-inflammatory therapy [3]. The >22 hr aqueous buffer stability (pH 7.4) ensures adequate formulation shelf-life while the rapid plasma hydrolysis (t₁/₂ = 1.12 hr) supports rapid-onset bioactivation [4].

Bioanalytical Method Development: GC-MS Derivatization Standard for Diclofenac Quantification

This compound is the analytical derivative formed when diclofenac is methylated for GC analysis, enabling GC-FID and GC-MS quantification of diclofenac in pharmaceutical formulations, biological fluids, and environmental samples [5]. Procure as a certified reference standard for calibration curve construction in validated GC-MS methods for NSAID screening in urine and environmental waters. The established extractive methylation protocol using methyl iodide in acetone provides a robust pathway for laboratories requiring GC-based analytical capabilities where LC-MS/MS instrumentation may be unavailable or where matrix interference favors GC separation [6].

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